molecular formula C9H7F4N B6169321 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2751614-42-1

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No. B6169321
CAS RN: 2751614-42-1
M. Wt: 205.2
InChI Key:
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Description

“2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives, such as “2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, the study and application of “2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine” and similar compounds are likely to continue to be an important area of research in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine involves the introduction of a fluorine atom at the 2-position of pyridine and a trifluoromethyl group at the cyclopropyl ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromo-5-fluoropyridine", "1-(trifluoromethyl)cyclopropane", "Sodium hydride (NaH)", "Tetrahydrofuran (THF)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "N,N-Dimethylacetamide (DMAc)", "Chlorine trifluoride (ClF3)", "Sodium iodide (NaI)", "Copper(I) iodide (CuI)", "Copper(II) sulfate (CuSO4)", "Sodium ascorbate (NaAsc)" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-5-fluoropyridine by bromination of 2-fluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.", "Step 2: Synthesis of 2-fluoro-5-iodopyridine by reacting 2-bromo-5-fluoropyridine with sodium iodide in the presence of copper(I) iodide and a reducing agent such as sodium ascorbate.", "Step 3: Synthesis of 2-fluoro-5-(1-iodocyclopropyl)pyridine by reacting 2-fluoro-5-iodopyridine with 1-(trifluoromethyl)cyclopropane in the presence of sodium hydride and a solvent such as tetrahydrofuran or dimethylformamide.", "Step 4: Synthesis of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine by reacting 2-fluoro-5-(1-iodocyclopropyl)pyridine with chlorine trifluoride in the presence of a catalyst such as copper(II) sulfate and a base such as triethylamine or N,N-dimethylacetamide." ] }

CAS RN

2751614-42-1

Product Name

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

Molecular Formula

C9H7F4N

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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